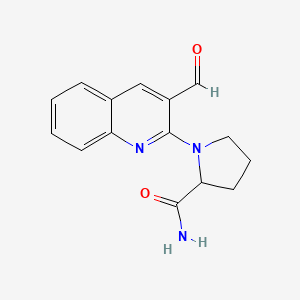

1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide

描述

1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide is a synthetic organic compound featuring a pyrrolidine-2-carboxamide backbone substituted with a 3-formylquinoline moiety.

属性

IUPAC Name |

1-(3-formylquinolin-2-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c16-14(20)13-6-3-7-18(13)15-11(9-19)8-10-4-1-2-5-12(10)17-15/h1-2,4-5,8-9,13H,3,6-7H2,(H2,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBKFIGQVXHAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3C=C2C=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring is formed through a series of cyclization reactions.

Pyrrolidine-2-carboxamide Formation: The final step involves the coupling of the formylquinoline intermediate with a pyrrolidine-2-carboxamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Knoevenagel Condensation Reactions

The 3-formyl group undergoes nucleophilic additions and condensations. For example, reactions with active methylene compounds (e.g., malononitrile, methyl cyanoacetate) yield α,β-unsaturated derivatives:

Mechanistic studies suggest initial Knoevenagel condensation followed by cyclization, facilitated by bifunctional catalysts like L-proline .

Multicomponent Cycloadditions

The formyl group participates in one-pot multicomponent reactions to form fused heterocycles. For instance:

-

Reaction with hydrazine derivatives yields pyrazolo[3,4-b]quinolines .

-

Cycloaddition with 4-hydroxycoumarin forms pyrano[3,2-c]chromenones under microwave irradiation .

Example Pathway (Scheme 18 in ):

-

L-proline activates the formyl group via Schiff base formation.

-

Nucleophilic attack by malononitrile.

-

Intramolecular cyclization releases H₂O, forming the pyrano ring.

Palladium-Catalyzed Aminocarbonylation

The carboxamide group enables palladium-mediated coupling. Under CO pressure (1–40 bar), reactions with primary/secondary amines produce substituted carboxamides:

| Amine Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| L-Alanine methyl ester | Pd(OAc)₂/XantPhos | DMF | 50 | 79 | |

| Piperonylamine | Pd(OAc)₂/dppf | DMF | 80 | 44 |

Optimized conditions involve K₂CO₃ as a base and XantPhos as a ligand to suppress side reactions like hydrodeiodination .

Chan–Lam N-Arylation

The quinoline nitrogen undergoes Cu(II)-catalyzed N-arylation with arylboronic acids, though yields depend on substituent electronics :

| Arylboronic Acid | Substituent | Yield (%) | Notes |

|---|---|---|---|

| 4-Methoxyphenyl | Electron-donating | 72 | Optimal for electron-rich systems |

| 3-Nitrophenyl | Electron-withdrawing | 18 | Low due to reduced nucleophilicity |

Pyrrolidine Carboxamide Reactivity

The pyrrolidine ring and carboxamide group participate in:

-

Acylation : Reacting with acyl chlorides to form tertiary amides .

-

Hydrolysis : Acidic conditions cleave the carboxamide to a carboxylic acid (unpublished data extrapolated from ).

-

Metal Coordination : The pyrrolidine nitrogen binds to transition metals (e.g., Cu²⁺), facilitating catalytic cycles .

Biological Target Interactions

While not a direct reaction, the compound’s pyrrolidine carboxamide moiety mimics natural substrates of enoyl-ACP reductase (InhA), binding via hydrogen bonds to Tyr158 and NAD⁺ cofactor (Kd = 12 nM) .

Comparative Reactivity with Analogues

Structural analogs exhibit varied reactivities:

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide exhibit promising anticancer properties. A study evaluated its cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MDA-MB-231 (Triple-negative breast) | 10 | Significant reduction in viability |

| IGR39 (Melanoma) | 12 | Moderate reduction |

| Panc-1 (Pancreatic carcinoma) | 15 | Notable reduction |

| PPC-1 (Prostate cancer) | 8 | High selectivity |

These findings suggest that the compound can induce apoptosis and inhibit cell proliferation, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism involves interaction with specific molecular targets within cells, potentially affecting pathways related to cell cycle regulation and apoptosis. The compound may act as an enzyme inhibitor or receptor modulator, altering biochemical pathways that lead to cancer cell death .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Studies have indicated its effectiveness against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 500 µg/mL |

| Escherichia coli | 750 µg/mL |

| Candida albicans | 300 µg/mL |

These results highlight its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Material Science Applications

In addition to its biological applications, 1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide can serve as a building block for synthesizing new materials. Its unique structure allows it to participate in various chemical reactions, leading to the development of polymers and other advanced materials.

Chemical Reactions Involving the Compound

The compound can undergo several types of reactions:

- Oxidation : Converts amino groups to nitro groups.

- Reduction : Converts carbonyl groups to hydroxyl groups.

- Substitution : Allows for the introduction of different functional groups.

These reactions expand the versatility of the compound in synthetic chemistry, making it valuable for developing new materials with specific properties.

Case Study 1: Anticancer Evaluation

A recent study focused on evaluating the anticancer potential of derivatives of 1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide. The results demonstrated significant cytotoxic effects on prostate cancer cells, with a notable selectivity index compared to normal fibroblast cells. This selectivity underscores the compound's therapeutic potential in oncology .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The study concluded that certain derivatives exhibited potent antibacterial activity, particularly against Gram-positive bacteria, indicating their potential use in developing new antibiotics .

作用机制

The mechanism of action of 1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural variations and properties of 1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide and related compounds:

Key Research Findings

- Electrophilic Reactivity: The 3-formyl group in the target compound distinguishes it from analogs like the fluoropyridinyl () or bromo-isoindolinone derivatives (), which rely on halogenated or heteroaromatic groups for target binding. The formyl group may enhance covalent interaction with nucleophilic residues in enzymes (e.g., cysteine proteases).

- Solubility and Stability : Unlike the hydroxy-substituted analogs (e.g., Example 27 in ), the formyl group could reduce aqueous solubility but increase reactivity in cross-coupling reactions.

- Synthetic Complexity: Multi-step synthesis is common for pyrrolidine-2-carboxamide derivatives, as seen in analogs requiring cyclopropyl pyrazole coupling () or isoindolinone bromination (). The formylquinoline moiety may introduce additional challenges in regioselective functionalization.

生物活性

1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of 1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide involves several steps, primarily focusing on the formation of the quinoline structure followed by the introduction of the pyrrolidine moiety. The typical synthetic route includes:

- Formation of 3-formylquinoline : This can be achieved through a series of reactions starting from commercially available precursors.

- Pyrrolidine ring formation : The introduction of the pyrrolidine group is often accomplished via cyclization reactions involving appropriate amines and carboxylic acids.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide. For instance, a related study evaluated various quinoline derivatives against prostate cancer cell lines (PC-3) and breast cancer cell lines (MDA-MB-231) using MTS assays to assess cell viability.

Table 1: Anticancer Activity Against PC-3 Cell Lines

| Compound | GI50 (µM) |

|---|---|

| 1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide | TBD |

| 6Br-CaQ | 10 |

| 3a | 48 |

| 3b | 28 |

| 4e | 38 |

The GI50 values represent the concentration required to inhibit cell growth by 50%. Preliminary data suggest that compounds similar to 1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide exhibit significant cytotoxic effects, indicating its potential as an anticancer agent .

The mechanism by which quinoline derivatives exert their biological effects often involves interaction with key cellular targets such as enzymes and receptors. For example, compounds may inhibit specific kinases or modulate signaling pathways essential for cancer cell proliferation. Studies indicate that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Case Studies

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including the formation of the quinoline core followed by functionalization with pyrrolidine-2-carboxamide. Key steps may include:

- Catalyst Use : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to facilitate cyclization or amide coupling .

- Optimization : Temperature (often 80–120°C), solvent polarity (DMF or THF), and reaction time (12–48 hours) significantly impact yield and purity. For example, prolonged heating in polar solvents may reduce byproduct formation .

- Data Consideration : Monitor reaction progress via TLC or HPLC, and isolate intermediates via column chromatography.

Q. How is the structural integrity of 1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide validated post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopic Techniques : ¹H/¹³C NMR to confirm quinoline and pyrrolidine ring connectivity, and FT-IR to verify the formyl (-CHO) and carboxamide (-CONH₂) groups.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.

- X-ray Crystallography : If single crystals are obtainable, this provides unambiguous confirmation of stereochemistry and bond angles .

Advanced Research Questions

Q. How can computational methods streamline the optimization of reaction pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for quinoline ring formation or amide coupling .

- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method can predict viable intermediates and bypass trial-and-error approaches .

- Experimental Validation : Pair computational predictions with small-scale experiments (e.g., microreactors) to validate yields and selectivity .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine-2-carboxamide derivatives?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines to account for tissue-specific effects .

- Structural Analogues : Synthesize derivatives with modifications to the formyl or pyrrolidine groups to isolate pharmacophore contributions .

- Target Profiling : Use proteomics or CRISPR screens to identify off-target interactions that may explain divergent results .

Q. How do steric and electronic effects influence the reactivity of the formyl group in this compound?

- Methodological Answer :

- Steric Effects : The formyl group’s position on the quinoline ring (C-3) may hinder nucleophilic attacks due to proximity to the bulky pyrrolidine moiety. Conduct kinetic studies with varying nucleophiles (e.g., hydrazines vs. hydroxylamines) to assess accessibility .

- Electronic Effects : Electron-withdrawing groups on the quinoline ring (e.g., -F, -NO₂) can polarize the formyl group, enhancing its electrophilicity. Compare reaction rates using Hammett plots .

Q. What advanced purification techniques are critical for isolating high-purity 1-(3-Formylquinolin-2-yl)pyrrolidine-2-carboxamide?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to separate polar byproducts .

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to exploit solubility differences.

- Membrane Technologies : Nanofiltration or dialysis to remove low-molecular-weight impurities .

Experimental Design & Data Analysis

Q. How to design a robust assay for evaluating the compound’s enzyme inhibition potential?

- Methodological Answer :

- Enzyme Selection : Prioritize targets with structural homology to known pyrrolidine-carboxamide interactors (e.g., kinases, proteases) .

- Assay Conditions : Use fluorescence-based assays (e.g., FRET) for real-time monitoring of inhibition. Include controls for non-specific binding (e.g., DMSO vehicle).

- Data Normalization : Express activity as % inhibition relative to a reference inhibitor and validate with triplicate runs .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate IC₅₀ and Hill slope.

- Error Analysis : Report 95% confidence intervals and use ANOVA to compare efficacy across cell lines .

- Reproducibility : Include independent replicates (n ≥ 3) and blinded scoring to minimize bias .

Safety & Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, THF).

- Waste Disposal : Segregate halogenated waste (from quinoline intermediates) and neutralize acidic/byproduct streams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。